molecular formula C10H11FO3 B12099696 3-(4-Fluorophenoxy)butanoic acid

3-(4-Fluorophenoxy)butanoic acid

Cat. No.: B12099696
M. Wt: 198.19 g/mol
InChI Key: RZEIOHDDGGPORL-UHFFFAOYSA-N
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Description

3-(4-Fluorophenoxy)butanoic acid is an organic compound with the molecular formula C10H11FO3 and a molecular weight of 198.19 g/mol It is characterized by the presence of a fluorophenyl group attached to a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenoxy)butanoic acid typically involves the reaction of 4-fluorophenol with butanoic acid derivatives under specific conditions. One common method includes the use of ethyl 4-bromobutanoate and 4-fluorophenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Fluorophenoxy)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(4-Fluorophenoxy)butanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenoxy)butanoic acid involves its interaction with specific molecular targets. The fluorophenyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The carboxylic acid moiety can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison: 3-(4-Fluorophenoxy)butanoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its non-fluorinated counterparts .

Biological Activity

3-(4-Fluorophenoxy)butanoic acid is an organic compound characterized by a butanoic acid moiety attached to a 4-fluorophenoxy group. Its molecular formula is C10H11FO3C_{10}H_{11}FO_3, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C10H11FO3C_{10}H_{11}FO_3
  • Molecular Weight : 198.19 g/mol
  • Solubility : Soluble in organic solvents (e.g., dimethyl sulfoxide) but less soluble in water.
  • Melting Point : Typically ranges from 60°C to 62°C.

Research indicates that this compound may interact with various biological targets, particularly enzymes involved in metabolic pathways. The presence of the fluorine atom enhances its lipophilicity, potentially increasing its binding affinity and bioavailability. This compound has been studied for its ability to modulate enzyme functions, which could lead to significant pharmacological effects.

Biological Activity

  • Enzyme Inhibition :
    • Studies have shown that this compound can inhibit specific enzymes involved in inflammatory pathways and metabolic processes. For instance, it has been investigated for its effects on leukotriene A4 hydrolase, an enzyme linked to inflammatory responses.
  • Pharmacological Applications :
    • The compound is being explored as an intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory agents and herbicides. Its unique structure allows it to serve as a scaffold for developing new drugs targeting various diseases.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Study on Enzyme Interaction : A study published in MDPI highlighted that compounds with a trifluoromethyl group (similar to fluorine) significantly enhance potency against certain enzyme targets compared to non-fluorinated analogs. This suggests that the fluorine substitution in this compound may similarly enhance its efficacy in inhibiting specific enzymes related to inflammation and metabolism .
  • Pharmaceutical Development : Research has indicated that derivatives of this compound are being synthesized as potential drug candidates for treating conditions like asthma and allergies due to their ability to modulate inflammatory pathways .

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and notable features of compounds related to this compound:

Compound NameMolecular FormulaNotable Features
3-(4-Fluorophenyl)butanoic acidC10H11FO2C_{10}H_{11}FO_2Used as an intermediate in organic synthesis
(R)-3-(3-Fluorophenoxy)butanoic acidC10H11FO3C_{10}H_{11}FO_3Exhibits significant biological activity
4-Amino-3-(4-fluorophenyl)butanoic acidC10H12FNO2C_{10}H_{12}FNO_2Prodrug hydrolyzed in vivo to active metabolites

Future Directions

Future research on this compound should focus on:

  • Mechanistic Studies : Detailed investigations into how this compound interacts at the molecular level with specific enzymes and receptors.
  • Clinical Trials : Evaluating its efficacy and safety in clinical settings for potential therapeutic applications.
  • Synthesis Optimization : Developing more efficient synthetic routes for producing this compound and its derivatives.

Properties

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

3-(4-fluorophenoxy)butanoic acid

InChI

InChI=1S/C10H11FO3/c1-7(6-10(12)13)14-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13)

InChI Key

RZEIOHDDGGPORL-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)OC1=CC=C(C=C1)F

Origin of Product

United States

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